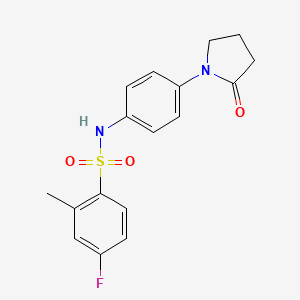
4-フルオロ-2-メチル-N-(4-(2-オキソピロリジン-1-イル)フェニル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfonamide group attached to a benzene ring, along with a pyrrolidinone moiety.
科学的研究の応用
4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in modulating specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor . It interacts with the receptor, modulating its activity and leading to changes in the receptor’s function. The use of this compound in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The compound affects the inositol 1,4,5-trisphosphate (IP3) receptor-mediated pathway . By modulating the sigma-1 receptor, it influences the influx of Ca2+ ions from the ER to the mitochondria, which can have downstream effects on various cellular processes, including neurotransmission and cell signaling .
Pharmacokinetics
The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .
Result of Action
The modulation of the sigma-1 receptor by this compound can lead to a range of molecular and cellular effects. These include potent anti-seizure, antidepressant, or cognition-enhancing effects when used in combination with endogenous or exogenous agonists .
準備方法
The synthesis of 4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the sulfonamide group, and the attachment of the pyrrolidinone moiety. One common synthetic route involves the following steps:
Fluorination: Introduction of the fluorine atom to the benzene ring using a fluorinating agent such as N-fluorobenzenesulfonimide.
Sulfonamide Formation: Reaction of the fluorinated benzene derivative with a sulfonamide precursor under appropriate conditions to form the sulfonamide group.
Pyrrolidinone Attachment: Coupling of the sulfonamide intermediate with a pyrrolidinone derivative through a condensation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
化学反応の分析
4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-fluoro-2-methylbenzenesulfonamide: Lacks the pyrrolidinone moiety, resulting in different chemical and biological properties.
N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the fluorine and methyl groups, affecting its reactivity and interactions.
4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the methyl group, leading to variations in its chemical behavior.
The uniqueness of 4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-fluoro-2-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-11-13(18)4-9-16(12)24(22,23)19-14-5-7-15(8-6-14)20-10-2-3-17(20)21/h4-9,11,19H,2-3,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXGRAGGRAFQRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
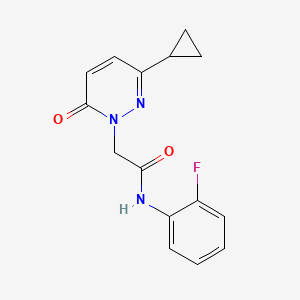
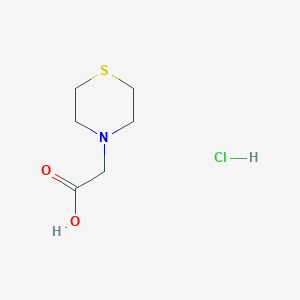
![Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2414060.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)
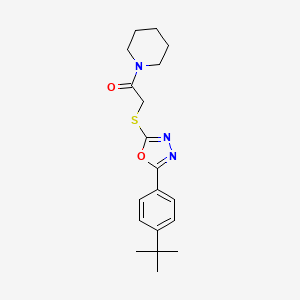
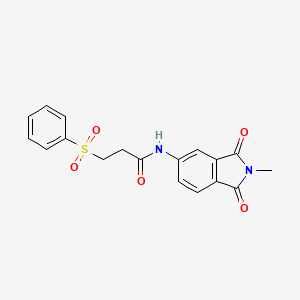
![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)
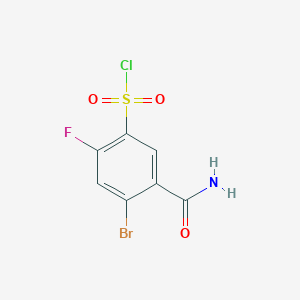
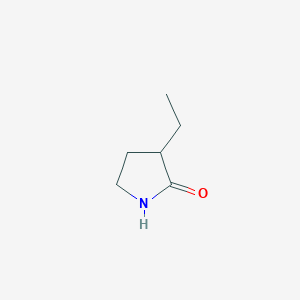
![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)
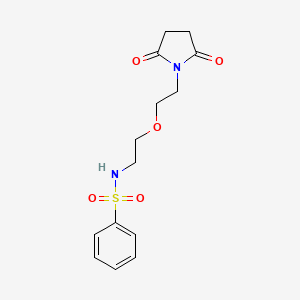
![[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate](/img/structure/B2414076.png)
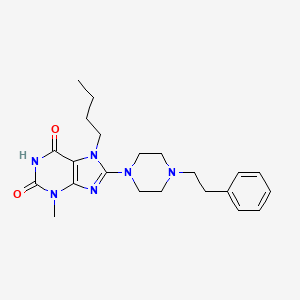
![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)
